molecular formula C26H32N4O8 B585500 4-[[(2S)-6-[[2-(tert-butylamino)acetyl]amino]-8-(dimethylamino)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]methyl]-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1-carboxamide CAS No. 1268494-46-7

4-[[(2S)-6-[[2-(tert-butylamino)acetyl]amino]-8-(dimethylamino)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]methyl]-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1-carboxamide

Cat. No. B585500
CAS RN: 1268494-46-7
M. Wt: 528.562
InChI Key: YHJHYYJWUGHMDY-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(2S)-6-[[2-(tert-butylamino)acetyl]amino]-8-(dimethylamino)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]methyl]-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1-carboxamide, also known as 4-[[(2S)-6-[[2-(tert-butylamino)acetyl]amino]-8-(dimethylamino)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]methyl]-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1-carboxamide, is a useful research compound. Its molecular formula is C26H32N4O8 and its molecular weight is 528.562. The purity is usually 95%.
BenchChem offers high-quality 4-[[(2S)-6-[[2-(tert-butylamino)acetyl]amino]-8-(dimethylamino)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]methyl]-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[[(2S)-6-[[2-(tert-butylamino)acetyl]amino]-8-(dimethylamino)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]methyl]-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies

Research into complex naphthalene derivatives emphasizes the development of synthetic methodologies that enable the construction of heterocyclic systems. These systems are often key structures in pharmaceuticals and materials science. For instance, a study described a simple three-step synthesis of aminosubstituted tetrahydro naphthyridine carboxylates, highlighting the versatility of enamino esters in constructing heterocyclic compounds (Pirnat, Meden, Svete, & Stanovnik, 2010). Another work detailed the synthesis of 1,6-naphthyridin-2(1H)-ones, showcasing a novel procedure that enhances the accessibility of these heterocycles, which could be integral to developing new chemical entities with unique biological activities (Singh & Lesher, 1990).

Biological Activities

Compounds structurally related to the queried chemical are investigated for their potential biological activities. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines have been tested for cytotoxic activities against various cancer cell lines, demonstrating potent growth inhibitory properties (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003). This illustrates the compound's relevance in cancer research. Additionally, novel pyrazolopyridine derivatives were synthesized and evaluated for their antioxidant properties, some showing promising activities (Gouda, 2012). This signifies the potential for developing new antioxidant agents from naphthalene-based structures.

properties

IUPAC Name

4-[[(2S)-6-[[2-(tert-butylamino)acetyl]amino]-8-(dimethylamino)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]methyl]-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O8/c1-26(2,3)28-10-17(32)29-14-9-15(30(4)5)12-6-11(8-16(31)18(12)22(14)35)7-13-20(33)23(36)19(25(27)38)24(37)21(13)34/h9,11,28,33,35,37H,6-8,10H2,1-5H3,(H2,27,38)(H,29,32)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJHYYJWUGHMDY-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC(CC(=O)C2=C1O)CC3=C(C(=O)C(=C(C3=O)O)C(=O)N)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H](CC(=O)C2=C1O)CC3=C(C(=O)C(=C(C3=O)O)C(=O)N)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-((6-(2-(tert-Butylamino)acetamido)-8-(dimethylamino)-5-hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-dienecarboxamide

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